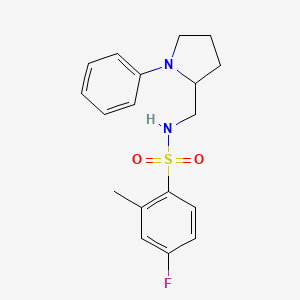

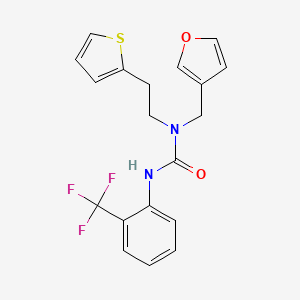

4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

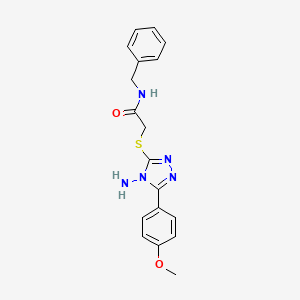

“4-fluoro-2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide” is a chemical compound. It is related to synthetic cathinones, a group of compounds that have been a continuous and evolving problem for more than a decade . Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS) .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen . This ring is part of a larger structure that includes a benzenesulfonamide group. The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 Inhibition for Therapeutic Applications

A study by Hashimoto et al. (2002) on derivatives of benzenesulfonamide revealed that the introduction of a fluorine atom increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, which is under clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Kynurenine 3-Hydroxylase Inhibition

Research by Röver et al. (1997) on N-(4-phenylthiazol-2-yl)benzenesulfonamides highlighted their high-affinity inhibition of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. This inhibition has potential implications for exploring the pathophysiological role of this pathway after neuronal injury (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Carbonic Anhydrase Inhibition

A series of studies have focused on the inhibition of carbonic anhydrase I and II by 4-substituted benzenesulfonamides, exploring their potential in treating various diseases due to their inhibitory effects. Gul et al. (2016) synthesized derivatives that showed promising inhibitory effects, suggesting their applicability in further detailed carbonic anhydrase inhibition studies (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).

Synthesis and Characterization of Novel Derivatives

Further research has been conducted on synthesizing and characterizing novel derivatives of benzenesulfonamides for various applications. Studies by Feng et al. (2021) on d10 metal complexes with modified benzenesulfonamide derivatives showcased their potential in luminescence and antibacterial properties, highlighting the versatile applications of these compounds in materials science and medicine (Feng, Li, Feng, Zhang, Chen, Fang, & Li, 2021).

Electrophilic Asymmetric Fluorination

Liu et al. (2000) explored novel methods for constructing benzenesulfonamide derivatives, leading to the synthesis of compounds with potential in electrophilic asymmetric fluorination, indicating their significance in organic synthesis and potential pharmaceutical applications (Liu, Shibata, & Takéuchi, 2000).

Eigenschaften

IUPAC Name |

4-fluoro-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2S/c1-14-12-15(19)9-10-18(14)24(22,23)20-13-17-8-5-11-21(17)16-6-3-2-4-7-16/h2-4,6-7,9-10,12,17,20H,5,8,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEXQTFVRCVHEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid](/img/structure/B2981811.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one](/img/structure/B2981812.png)

![2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2981814.png)

![2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2981819.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2981829.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2981830.png)

![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2981831.png)